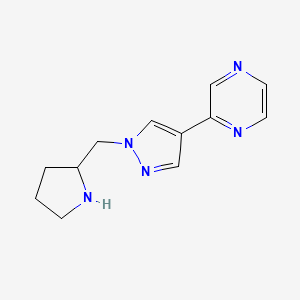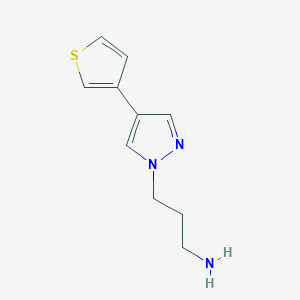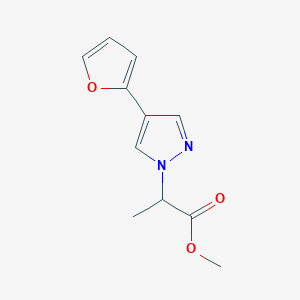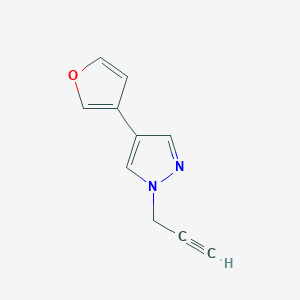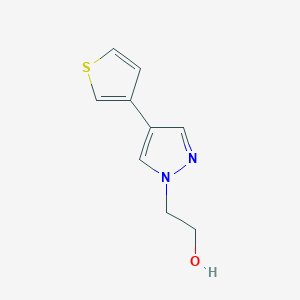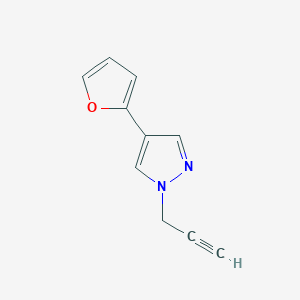
1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine
Descripción general
Descripción
1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound with potential applications in scientific research. It is related to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules . Aziridines are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions, making them versatile precursors of diverse amine products .
Synthesis Analysis
The synthesis of aziridines, such as 1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine, can be achieved by coupling amines and alkenes via an electrogenerated dication . This approach expands the scope of readily accessible N-alkyl aziridine products relative to those obtained through existing state-of-the-art methods . A key strategic advantage of this approach is that oxidative alkene activation is decoupled from the aziridination step, enabling a wide range of commercially available but oxidatively sensitive amines to act as coupling partners for this strain-inducing transformation .
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives have been synthesized and characterized to explore their potential biological activities. For instance, the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, among others, has been reported, along with their structure identification through various spectroscopic methods. These compounds have shown activity against breast cancer and microbes, highlighting the significance of pyrazole derivatives in medical research (Titi et al., 2020).
Dyeing Properties and Biological Activities
The dyeing properties and anticipated biological activities of new azo and bisazo dyes derived from 5-pyrazolones have been studied, demonstrating the versatility of pyrazole derivatives in both materials science and biological applications (Bagdatli & Ocal, 2012).
Novel Routes to Pyrazolo Isothiazoles and Thiazoles
Research into the reactivity of 1H-pyrazol-5-amines has led to the discovery of novel routes to pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, expanding the chemical toolbox available for synthesizing complex heterocyclic compounds (Koyioni et al., 2014).
Tautomerism in Azo Dyes
The study of tautomerism in azo dyes derived from pyrazole compounds has improved the understanding of their chemical behavior, which is essential for their application in dyeing industries and biological studies (Deneva et al., 2019).
Domino Reactions for Synthesizing Pyrazolopyridines
L-Proline-catalyzed domino reactions have been employed for synthesizing highly functionalized pyrazolo[3,4-b]pyridines, demonstrating the efficiency of using green chemistry principles in synthesizing complex heterocycles (Gunasekaran et al., 2014).
Propiedades
IUPAC Name |
2-(2-azidoethyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6/c1-5-4-6(7)12(10-5)3-2-9-11-8/h4H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXLHMMWXULAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






